6-(2-Aminopropyl)indole

Monoamine transporter pharmacology Neuropharmacology Structure-activity relationship

Forensic toxicology and neuroscience laboratories require unambiguous identification of aminopropylindole positional isomers; substitution position governs monoamine transporter selectivity and toxicological risk. 6-(2-Aminopropyl)indole (6-API) is the definitive analytical reference standard for this compound class. • Validated by GC-MS/LC-MS methods discriminating all six (2-aminopropyl)indole positional isomers, enabling confident forensic identification. • SERT-preferring release profile in rat brain synaptosomes, mechanistically distinct from dopamine-dominant isomers such as 5-IT. • Supplied at ≥98% purity as a crystalline solid; suitable for method validation, calibration, and SAR investigations.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 21005-63-0
Cat. No. B157925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Aminopropyl)indole
CAS21005-63-0
Synonyms6-(2-Aminopropyl)indole; 6-API
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)C=CN2)N
InChIInChI=1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3
InChIKeyQCFIFKAOUKPFPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Aminopropyl)indole: Structural Profile and Identification


6-(2-Aminopropyl)indole (CAS: 21005-63-0), also known as 6-IT, 6-API, and α-methyl-1H-indole-6-ethanamine, is a synthetic indole derivative structurally categorized as an amphetamine-class compound with molecular formula C11H14N2 and molecular weight of 174.24 g/mol . It is a positional isomer of α-methyltryptamine (αMT) and 5-(2-aminopropyl)indole (5-IT), with the aminopropyl substitution occurring at the indole 6-position rather than the 3-position or 5-position [1]. The compound is primarily supplied as an analytical reference standard for forensic toxicology and research applications, with typical specifications including ≥98% purity and crystalline solid formulation .

6-(2-Aminopropyl)indole: Why Isomer Substitution Fails


Subtle differences in the substitution position of the aminopropyl group on the indole ring produce profound and divergent pharmacological effects that preclude generic substitution among aminopropylindole positional isomers [1]. The six positional isomers (2- through 7-(2-aminopropyl)indoles) each display distinct monoamine transporter selectivity profiles, in vivo behavioral outcomes, and toxicological risk signatures [2]. Most critically, 6-IT demonstrates a fundamentally different transporter release ratio compared to its 5-substituted isomer, producing serotonin-dominant effects rather than dopamine-dominant stimulation, which translates to divergent abuse liability profiles and adverse effect risks [1]. Procurement decisions based solely on compound class or structural similarity without verification of the specific positional isomer therefore carry substantial scientific and safety risks.

6-(2-Aminopropyl)indole: Quantitative Differentiation Evidence


Monoamine Transporter Release Selectivity: 6-IT vs 5-IT vs MDMA

In a direct head-to-head comparison using in vitro release assays in rat brain synaptosomes, 6-IT demonstrated a fundamentally different transporter release profile from its positional isomer 5-IT and from the reference compound MDMA. 6-IT displayed greater potency for release at the serotonin transporter (SERT) over the dopamine transporter (DAT), whereas 5-IT exhibited the opposite selectivity [1]. This divergent transporter selectivity represents a quantifiable, mechanism-based differentiation that governs downstream in vivo pharmacology [1].

Monoamine transporter pharmacology Neuropharmacology Structure-activity relationship

In Vivo Behavioral Differentiation: Serotonin Toxicity vs Psychostimulation

In a direct head-to-head in vivo comparison using locomotor activity monitoring and functional observational battery (FOB) in mice, 6-IT and 5-IT produced diametrically opposite behavioral phenotypes. 6-IT selectively increased behaviors associated with serotonin (5-HT) toxicity, whereas 5-IT produced locomotor stimulation and typical stimulant effects in the FOB similar to those produced by MDMA [1]. This in vivo divergence confirms that the in vitro transporter selectivity difference translates into distinct, non-interchangeable biological outcomes at the whole-animal level [1].

Behavioral pharmacology In vivo toxicology Functional observational battery

Abuse Liability and Adverse Effect Risk Profile Comparison

Based on integrated in vitro and in vivo data from the same study, the abuse liability and adverse effect risk profiles of 6-IT and 5-IT are fundamentally different. 5-IT likely has high abuse potential, somewhat diminished by slow onset of in vivo effects, whereas 6-IT may have low abuse liability but enhanced risk for adverse effects related to serotonin toxicity [1]. This differentiated risk signature has direct implications for compound handling, regulatory classification, and experimental protocol design [1].

Abuse potential assessment Toxicological risk stratification Adverse effect profiling

Analytical Discrimination of Positional Isomers by GC-MS and LC-MS

In a forensic analytical study, the six positional isomers of (2-aminopropyl)indole (2-, 3-, 4-, 5-, 6-, and 7-API) were synthesized and analyzed by combined gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), demonstrating that 6-IT can be readily discriminated from all other positional isomers [1]. The analytical resolution of 6-IT from its positional isomers has been established and reported in the literature [1]. This analytical differentiability is critical for forensic reference standard applications where unambiguous identification of seized materials is required [1].

Forensic toxicology Analytical chemistry Method validation

Substrate Activity at DAT, NET, and SERT

In rat brain synaptosome assays, both 5-IT and 6-IT were characterized as potent substrates at dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), confirming that both compounds are active monoamine releasers [1]. The study established that 6-IT demonstrates robust substrate activity across all three major monoamine transporters, with EC50 values reported in the low nanomolar to sub-micromolar range [1]. This distinguishes 6-IT from compounds that act as reuptake inhibitors rather than substrates, and from compounds with more restricted transporter selectivity [1].

Monoamine transporter substrate Neurotransmitter release In vitro pharmacology

6-(2-Aminopropyl)indole: Optimal Research and Application Scenarios


Forensic Toxicology Reference Standard for Isomer Identification

As demonstrated by validated GC-MS and LC-MS analytical methods that can unambiguously discriminate 6-IT from all six (2-aminopropyl)indole positional isomers, 6-(2-Aminopropyl)indole serves as an essential analytical reference standard for forensic toxicology laboratories [1]. The compound is intended for forensic and research applications and is supplied with purity specifications (≥98%) suitable for method validation and calibration [2].

Serotonergic Neuropharmacology: SERT-Preferring Releaser

For neuroscience research investigating serotonin-dominant monoamine release mechanisms, 6-IT provides a SERT-preferring release profile as established by direct comparative in vitro data in rat brain synaptosomes [1]. This transporter selectivity distinguishes 6-IT from dopamine-dominant releasers like 5-IT, making 6-IT a mechanistically distinct tool compound for studies of serotonergic system pharmacology [1].

Serotonin Toxicity Model Development and Toxicology Research

In vivo functional observational battery data demonstrate that 6-IT selectively increases behaviors associated with serotonin (5-HT) toxicity, in direct contrast to 5-IT which produces typical psychostimulant effects [1]. This established and quantifiable behavioral phenotype supports the use of 6-IT as a tool compound in toxicology research examining serotonin syndrome mechanisms, adverse effect pathways, and therapeutic interventions for serotonin toxicity [1].

Structure-Activity Relationship Studies of Positional Isomers

The existence of quantifiable, position-dependent differences in monoamine transporter selectivity and in vivo behavioral outcomes among the (2-aminopropyl)indole positional isomers [1] supports the use of 6-IT as a defined comparator in SAR investigations. Procurement of the specific 6-isomer is essential for studies designed to map how substitution position on the indole ring governs pharmacological and toxicological properties [1].

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